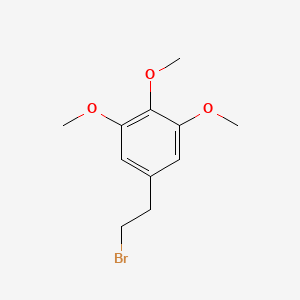

5-(2-Bromoethyl)-1,2,3-trimethoxybenzene

Description

Overview of Substituted Benzene (B151609) Derivatives in Organic Synthesis

Substituted benzene derivatives are fundamental building blocks in the landscape of organic synthesis. Benzene, a six-carbon aromatic ring, can be functionalized by replacing one or more of its hydrogen atoms with various substituents. wikipedia.org This process, often achieved through electrophilic aromatic substitution reactions, allows for the creation of a vast array of molecules with tailored electronic and steric properties. wikipedia.orgpressbooks.pub

The nature of the substituent group profoundly influences the reactivity of the benzene ring. Activating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), are electron-donating and increase the rate of further electrophilic substitution, typically directing incoming groups to the ortho and para positions. libretexts.org Conversely, deactivating groups are electron-withdrawing and slow down the reaction rate, often directing substitution to the meta position. libretexts.orglibretexts.org This predictable influence allows chemists to strategically plan multi-step syntheses to produce complex, multi-substituted benzene derivatives that are otherwise difficult to access. pressbooks.pubsciencedaily.com These derivatives are not merely laboratory curiosities; they are crucial intermediates in the production of pharmaceuticals, agrochemicals, polymers, and organic electronic materials. sciencedaily.com

Significance of Bromoethyl Moieties as Synthetic Handles

The bromoethyl group, a two-carbon chain with a bromine atom attached, is a highly valuable functional group in organic synthesis. Its significance lies in its role as a "synthetic handle," providing a reactive site for constructing more complex molecular architectures. The carbon atom bonded to the bromine is electrophilic, making it susceptible to attack by a wide range of nucleophiles.

This reactivity allows the bromoethyl moiety to participate in numerous substitution reactions. It serves as a key building block for introducing the phenethyl group into various molecules. chemicalbook.com This versatility makes compounds containing a bromoethyl group indispensable intermediates in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. chemicalbook.com For instance, (2-Bromoethyl)benzene is used as a reactant in the synthesis of potent antimicrobial agents. chemicalbook.com

Role of 1,2,3-Trimethoxybenzene (B147658) Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

The 1,2,3-trimethoxybenzene scaffold, also known as pyrogallol (B1678534) trimethyl ether, is a recurring structural motif in a variety of natural products and synthetically important molecules. nih.govnist.gov This arrangement of three adjacent methoxy groups on a benzene ring imparts specific electronic properties and steric bulk, influencing the molecule's reactivity and biological interactions.

This scaffold is a vital intermediate in the pharmaceutical industry. google.compatsnap.com Its derivatives are integral to the synthesis of various drugs and biologically active compounds. For example, the related compound 5-Bromo-1,2,3-trimethoxybenzene (B181038) is utilized in the synthesis of analogs of HA14-1, which exhibit anticancer properties, and in the creation of N,N′-diarylated indolo[3,2-b]carbazole (B1211750) derivatives used in electrophotography. sigmaaldrich.com The synthesis of the 1,2,3-trimethoxybenzene core itself has been the subject of extensive research, with methods developed from starting materials like guaiacol, o-vanillin, and pyrogallic acid to ensure efficient and cost-effective production for industrial applications. google.compatsnap.comresearchgate.net

Scope and Academic Relevance of Research on 5-(2-Bromoethyl)-1,2,3-trimethoxybenzene

Research on this compound focuses on its utility as a specialized chemical intermediate. While direct research on this specific molecule is not extensively published, its academic relevance can be inferred from the well-established reactivity of its constituent parts: the bromoethyl handle and the 1,2,3-trimethoxybenzene scaffold.

The compound combines the nucleophile-receptive nature of the bromoethyl group with the unique electronic and structural characteristics of the trimethoxy-substituted benzene ring. This dual functionality makes it a prime candidate for use in the synthesis of complex target molecules, particularly in the field of medicinal chemistry. Its structural similarity to other valuable synthetic intermediates suggests its potential as a precursor for novel compounds with interesting biological activities. For example, it is known to be a precursor for 2-(3,4,5-trimethoxyphenyl)ethylhydrazine, indicating its role in building more elaborate structures. molbase.com The academic interest lies in harnessing its reactivity to construct new molecular frameworks that could lead to the development of new pharmaceuticals or functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoethyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXORYBALTZBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559574 | |

| Record name | 5-(2-Bromoethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65495-26-3 | |

| Record name | 5-(2-Bromoethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 2 Bromoethyl 1,2,3 Trimethoxybenzene

De Novo Synthesis of the 1,2,3-Trimethoxybenzene (B147658) Core

The 1,2,3-trimethoxybenzene moiety serves as the foundational scaffold of the target molecule. Its synthesis typically begins with a commercially available, suitably hydroxylated precursor, which is then fully methylated.

Methodologies for Installing Multiple Methoxy (B1213986) Groups on Aromatic Rings

The most common precursor for 1,2,3-trimethoxybenzene is pyrogallol (B1678534) (1,2,3-trihydroxybenzene). The primary strategy involves the exhaustive methylation of its three hydroxyl groups.

Williamson Ether Synthesis: This classical method remains highly relevant. It involves treating pyrogallol with a methylating agent in the presence of a base.

Traditional Methylating Agents: Dimethyl sulfate (B86663) is a frequently used reagent for this purpose. sigmaaldrich.com The reaction is typically carried out in an aqueous solution of a strong base like sodium hydroxide (B78521). sigmaaldrich.com To enhance reaction efficiency and facilitate the multiphase reaction, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide is often employed. google.compatsnap.com This catalyst helps to shuttle the methylating agent between the aqueous and organic phases. The process generally involves the dropwise addition of dimethyl sulfate and base to a solution of pyrogallol, with temperature control being crucial to manage the exothermic reaction. google.compatsnap.com

"Green" Methylating Agents: In a move towards more environmentally benign processes, dimethyl carbonate (DMC) has emerged as a greener alternative to toxic reagents like dimethyl sulfate. One advanced method utilizes DMC as the methylating agent with an ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), serving as the catalyst. This approach can achieve high conversion of pyrogallol and excellent yields of 1,2,3-trimethoxybenzene under optimized conditions.

Interactive Data Table: Comparison of Methylation Methods for Pyrogallol

| Feature | Dimethyl Sulfate Method | Dimethyl Carbonate Method |

|---|---|---|

| Methylating Agent | Dimethyl sulfate (DMS) | Dimethyl carbonate (DMC) |

| Catalyst | Tetrabutylammonium bromide | 1-butyl-3-methylimidazolium bromide ([Bmim]Br) |

| Base | Sodium hydroxide (NaOH) | Potassium carbonate (K2CO3) |

| Typical Solvent | Water | None (DMC as reagent and solvent) |

| Reaction Temperature | ~35-95°C google.compatsnap.com | ~160°C |

| Reported Yield | ~70% | ~92.6% |

Regioselective Functionalization of Trimethoxybenzene Precursors

Once the 1,2,3-trimethoxybenzene core is synthesized, the next critical step is the regioselective introduction of a functional group at the C5 position, which will ultimately become the point of attachment for the 2-bromoethyl side chain. The three methoxy groups on the aromatic ring are activating, ortho, para-directing substituents. Their combined electronic effects strongly activate the C4 and C6 positions. However, functionalization at the C5 position can be achieved through electrophilic aromatic substitution.

A key example of this is the direct bromination of 1,2,3-trimethoxybenzene to produce 5-bromo-1,2,3-trimethoxybenzene (B181038). This reaction demonstrates that despite the electronic preference for the C4/C6 positions, substitution at C5 is feasible. This regioselectivity can be influenced by steric hindrance at the more crowded C4/C6 positions and by the specific reaction conditions and catalysts used. For instance, methods have been developed for the regioselective bromination of aromatic compounds that show high selectivity for specific positions. arkat-usa.org

Introduction of the 2-Bromoethyl Side Chain

With a functionalized 1,2,3-trimethoxybenzene in hand (or 1,2,3-trimethoxybenzene itself), the 2-bromoethyl side chain must be installed at the C5 position.

Elongation and Bromination of Aliphatic Chains on Aryl Rings (e.g., from corresponding alcohols)

This strategy involves first attaching a two-carbon chain terminating in a hydroxyl group, which is then converted to a bromide.

Formation of the Aryl Alcohol: A common route to introduce a 2-hydroxyethyl group is through Friedel-Crafts acylation. sigmaaldrich.comchemguide.co.ukyoutube.com The 1,2,3-trimethoxybenzene ring can be acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 5-acetyl-1,2,3-trimethoxybenzene. The resulting ketone is then reduced to the corresponding alcohol, 1-(1,2,3-trimethoxyphenyl)ethanol, using a reducing agent like sodium borohydride. A subsequent reduction or a different initial two-carbon synthon would be needed to yield 2-(1,2,3-trimethoxyphenyl)ethanol.

Bromination of the Alcohol: The terminal alcohol of the 2-(1,2,3-trimethoxyphenyl)ethanol intermediate is then converted into a bromide. A variety of reagents can accomplish this transformation, offering flexibility in terms of reaction conditions and substrate tolerance. nsf.gov

Interactive Data Table: Selected Reagents for Conversion of Alcohols to Alkyl Bromides

| Reagent System | Description |

|---|---|

| Phosphorus Tribromide (PBr₃) | A classic and effective reagent for converting primary and secondary alcohols to the corresponding bromides. |

| Thiourea-based systems | Mild conditions using N-bromosuccinimide (NBS) and a thiourea (B124793) additive can mediate the bromination of alcohols. nih.gov |

| Appel Reaction | Uses triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to achieve the conversion under mild, neutral conditions. |

| Ionic Liquids | 1-n-butyl-3-methylimidazolium bromide ([bmim]Br) in the presence of a Brønsted acid can efficiently convert alcohols to alkyl bromides. |

Strategies for Direct Alkylation and Subsequent Bromination

An alternative to the alcohol route involves first creating an ethyl group on the ring and then brominating the side chain.

Friedel-Crafts Acylation Followed by Reduction: As mentioned, Friedel-Crafts acylation with acetyl chloride yields 5-acetyl-1,2,3-trimethoxybenzene. masterorganicchemistry.com This ketone can be fully reduced to an ethyl group (—CH₂CH₃) using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction. chemguide.co.uk This produces 5-ethyl-1,2,3-trimethoxybenzene.

Side-Chain Bromination: The subsequent challenge is the regioselective bromination of the ethyl side chain. Standard free-radical bromination using reagents like N-bromosuccinimide (NBS) with light or a radical initiator typically occurs at the benzylic position (the carbon directly attached to the aromatic ring) due to the resonance stabilization of the resulting benzylic radical. This would yield 5-(1-bromoethyl)-1,2,3-trimethoxybenzene, not the desired 2-bromo isomer.

Anti-Markovnikov Hydrobromination: A more effective strategy to achieve the desired 2-bromoethyl structure is through the anti-Markovnikov addition of hydrogen bromide (HBr) to a vinyl precursor. This involves:

Synthesis of 5-vinyl-1,2,3-trimethoxybenzene: This intermediate can be prepared from the 5-acetyl derivative via reduction to the alcohol followed by dehydration.

Radical Addition of HBr: The vinyl compound is then treated with HBr in the presence of a radical initiator, such as a peroxide (e.g., benzoyl peroxide) or UV light. youtube.compwvas.org This radical addition mechanism proceeds contrary to the typical Markovnikov rule, leading to the formation of the more stable secondary radical intermediate, which results in the bromine atom adding to the terminal carbon of the double bond. libretexts.org This method reliably produces the desired 5-(2-bromoethyl)-1,2,3-trimethoxybenzene. libretexts.orgresearchgate.net

Convergent and Linear Synthetic Route Design

The synthesis of this compound is typically achieved through multi-step linear sequences starting from more readily available precursors. One common strategy begins with the functionalization of a 1,2,3-trimethoxybenzene core. The efficiency of these multi-step routes relies heavily on the strategic derivatization of intermediates to facilitate subsequent transformations. libretexts.org

A representative synthetic sequence might involve the following key transformations:

Friedel-Crafts Acylation: The synthesis can be initiated by introducing an acyl group onto the 1,2,3-trimethoxybenzene ring. This step is crucial for building the ethyl side chain.

Reduction: The resulting ketone is then reduced to an alcohol, which is a precursor to the target bromoethyl group.

Bromination: The alcohol is subsequently converted to the corresponding bromide.

An alternative pathway could start from a different precursor, such as o-vanillin, which undergoes a series of reactions including bromination, oxidation, and methylation to form a 5-bromo-1,2,3-trimethoxybenzene intermediate. google.compatsnap.com This intermediate, however, would still require the addition and modification of the ethyl side chain. The choice of route often depends on the availability and cost of starting materials. google.com

The derivatization of intermediates is key to optimizing these sequences. For instance, converting a hydroxyl group on the side chain to a better leaving group, such as a tosylate or mesylate, can improve the efficiency of the subsequent nucleophilic substitution to introduce the bromide.

Table 1: Illustrative Multi-Step Synthetic Pathway

| Step | Starting Material | Reagents and Conditions | Product/Intermediate | Purpose |

| 1 | 1,2,3-Trimethoxybenzene | Acetyl chloride, AlCl₃ (Friedel-Crafts Acylation) | 1-(3,4,5-Trimethoxyphenyl)ethan-1-one | Introduction of a two-carbon chain. |

| 2 | 1-(3,4,5-Trimethoxyphenyl)ethan-1-one | NaBH₄, Methanol (Reduction) | 1-(3,4,5-Trimethoxyphenyl)ethan-1-ol | Creation of a hydroxyl group for substitution. |

| 3 | 1-(3,4,5-Trimethoxyphenyl)ethan-1-ol | PBr₃ or HBr (Bromination) | 5-(1-Bromoethyl)-1,2,3-trimethoxybenzene | Introduction of the bromine atom. |

| 4 | 5-(1-Bromoethyl)-1,2,3-trimethoxybenzene | (Rearrangement/Further steps if necessary) | This compound | Formation of the final product structure. |

Note: This table represents a plausible, illustrative pathway. Specific reagents and conditions may vary based on literature procedures.

To enhance efficiency and reduce waste, researchers aim to simplify multi-step sequences into one-pot reactions. In such a process, sequential reactions are carried out in a single reactor without the isolation of intermediates, thereby saving time, solvents, and purification resources. nih.gov

Optimization and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on optimizing reaction conditions and incorporating green chemistry principles to create processes that are not only efficient but also environmentally sustainable. uniroma1.it

The yield and selectivity of the synthesis are critically dependent on the choice of catalysts and the refinement of reaction conditions such as temperature, solvent, and reaction time. researchgate.netnih.gov

For bromination steps, various reagents can be used, including N-bromosuccinimide (NBS) or elemental bromine. The choice of brominating agent and the use of a catalyst can significantly influence the regioselectivity of the reaction, ensuring that the bromine atom is introduced at the desired position on the benzene (B151609) ring or the side chain. google.com For instance, patent literature describes the use of catalysts like iron (III) bromide for the bromination of aromatic rings. google.comgoogle.com

In methylation steps, which are crucial for synthesizing the trimethoxybenzene core from precursors like pyrogallol, catalysts are also essential. researchgate.netgoogle.com Phase-transfer catalysts such as tetrabutylammonium bromide have been employed to facilitate the methylation reaction using dimethyl sulfate, improving the reaction rate and yield. patsnap.com

Optimization often involves a systematic study of reaction parameters. For example, the temperature of a diazotization reaction, a potential step in some synthetic routes, must be kept low (e.g., below 5°C) to ensure the stability of the diazonium salt and maximize the yield of the subsequent substitution. researchgate.net

Table 2: Factors for Optimization in Synthesis

| Parameter | Objective | Example Application |

| Catalyst | Increase reaction rate, improve selectivity. | Using a Lewis acid like FeBr₃ for regioselective aromatic bromination. google.com |

| Temperature | Control reaction rate, minimize side reactions, ensure stability of intermediates. | Maintaining low temperatures during diazotization to prevent decomposition. researchgate.net |

| Solvent | Solubilize reactants, influence reaction kinetics and pathway. | Choosing between ether and THF can dramatically affect the stability of organolithium intermediates. acgpubs.orgresearchgate.net |

| Reagent Stoichiometry | Maximize conversion of the limiting reagent, prevent byproduct formation. | Controlling the amount of brominating agent to avoid di- or tri-brominated products. rsc.org |

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. jddhs.com Traditional syntheses may use hazardous solvents like carbon tetrachloride. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or supercritical fluids like CO₂. nih.govjddhs.com

In the synthesis of this compound and its intermediates, solvent choice can dramatically affect reaction outcomes. For instance, in reactions involving organolithium intermediates, the coordinating ability of the solvent is crucial. A study on a related compound, 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene, showed that the stability of the corresponding aryllithium intermediate was highly dependent on the solvent. acgpubs.orgresearchgate.net In diethyl ether, the intermediate was stable, whereas in the more coordinating solvent tetrahydrofuran (B95107) (THF), it underwent rapid intramolecular cyclization. acgpubs.orgresearchgate.net This highlights the power of solvent choice to direct the reaction toward a desired product.

Environmentally benign methodologies also include the use of ionic liquids as recyclable catalysts and reaction media, or performing reactions under solvent-free conditions where possible. researchgate.net Research into the synthesis of 1,2,3-trimethoxybenzene has explored using dimethyl carbonate as a greener methylating agent in place of more toxic reagents, with an ionic liquid catalyst. researchgate.net

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.com For the synthesis of fine chemicals like this compound, this can involve transitioning from traditional batch reactors to continuous flow systems. Flow chemistry offers several advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov

When scaling up a synthesis from the laboratory to an industrial scale, several challenges must be addressed. google.com These include the cost and availability of raw materials, the management of reaction heat (exotherms), and the environmental impact of waste streams. google.com For example, a synthetic route that is high-yielding on a lab scale may be impractical for large-scale production if it uses an expensive or difficult-to-handle catalyst. google.com Therefore, scalability assessments are crucial in selecting a viable synthetic route for commercial production. These assessments evaluate the process based on factors like cost, safety, robustness, and environmental footprint.

Comparative Analysis of Synthetic Pathways

Evaluation of Yield, Purity, and Accessibility of Starting Materials

The economic viability and scalability of synthesizing this compound are heavily dependent on the chosen starting materials. A comparative analysis of common precursors for the trimethoxybenzene core reveals significant differences in their market availability and cost. google.com

For instance, routes commencing from o-vanillin have been described; however, o-vanillin is often reported as a relatively expensive starting material, with market prices that can be prohibitive for large-scale industrial production. google.com Its availability can also be limited, sometimes requiring custom orders with long lead times. google.com In contrast, synthetic strategies starting from resorcinol (B1680541) are presented as a more cost-effective alternative. google.com Another common precursor is 1,2,3-trimethoxybenzene itself, which can be prepared from pyrogallol with a reported yield of 70%. However, some synthetic routes utilizing 1,2,3-trimethoxybenzene require specialized and expensive catalysts, which can offset the benefits of a readily available starting material. google.com

The purity of the final product is paramount, with commercial grades of related bromo-trimethoxybenzene compounds typically offered at 97% or higher. sigmaaldrich.comtcichemicals.com Achieving high purity can be challenging due to the formation of closely eluting impurities, which may necessitate careful chromatographic purification. orgsyn.org

To illustrate the comparative aspects, the following interactive table summarizes different synthetic pathways and their key parameters.

| Starting Material | Key Intermediates | Typical Reagents for Key Steps | Reported Yield | Purity | Accessibility of Starting Material |

| 2-(3,4,5-Trimethoxyphenyl)ethanol (B1588811) | None | CBr4, PPh3 (Appel Reaction) | High (e.g., 96% for analogous reactions) tcichemicals.com | >97% achievable with purification orgsyn.org | Moderate, can be synthesized or purchased. |

| 2-(3,4,5-Trimethoxyphenyl)ethanol | None | NBS, Thiourea | ~85% (for analogous reactions) nih.gov | High, but can have side products nih.gov | Moderate, can be synthesized or purchased. nih.gov |

| o-Vanillin | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde -> 5-Bromo-3-methoxybenzene-1,2-diphenol -> 5-Bromo-1,2,3-trimethoxybenzene | Bromination, Oxidation, Methylation | Not specified in detail | High purity is achievable. google.com | Low; reported to be expensive with long lead times. google.com |

| Resorcinol | Various intermediates | Nitration, Methylation, Reduction, Diazotization, Bromination | High overall yield (reported as 81.5% for a multi-step synthesis of an isomer). google.com | High (Stated as high purity). google.com | High; presented as a low-cost alternative. google.com |

| 1,2,3-Trimethoxybenzene | None (for bromination of the ring) | HBr, O2, Catalyst | Not specified | Can be high. | Moderate; some synthetic routes require expensive catalysts. google.com |

Challenges in Regioselectivity and By-Product Formation

A significant hurdle in the synthesis of substituted aromatic compounds like this compound is achieving the desired regioselectivity. The three methoxy groups on the benzene ring are electron-donating and activate the ring towards electrophilic substitution. However, they direct incoming electrophiles to specific positions, and controlling the precise location of substitution can be challenging.

When starting from a pre-formed 1,2,3-trimethoxybenzene ring and attempting to introduce a substituent, the issue of regioselectivity is prominent. For example, electrophilic bromination of an activated ring like 1,2-dimethoxybenzene (B1683551) can result in a mixture of products, including the desired 4,5-dibromo-1,2-dimethoxybenzene and the mono-brominated side product, 4-bromo-1,2-dimethoxybenzene. oc-praktikum.de This necessitates careful control of reaction conditions and often requires a subsequent purification step to isolate the desired isomer. The synthesis of complex molecules like 1,4,5-trisubstituted 1,2,3-triazoles further underscores the critical nature of controlling regioselectivity to avoid the formation of isomeric mixtures. beilstein-journals.orgmdpi.com

By-product formation is another critical challenge, particularly in the bromination step to convert 2-(3,4,5-trimethoxyphenyl)ethanol to the final product. While the Appel reaction is generally efficient, it produces triphenylphosphine oxide as a significant by-product, which must be completely removed from the reaction mixture, typically through chromatography. tcichemicals.com

Chemical Reactivity and Mechanistic Investigations of 5 2 Bromoethyl 1,2,3 Trimethoxybenzene

Nucleophilic Substitution Reactions of the 2-Bromoethyl Moiety

The bromine atom on the ethyl side chain of 5-(2-bromoethyl)-1,2,3-trimethoxybenzene is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the construction of more complex molecules.

Reactions with Oxygen-Centered Nucleophiles for Ether Formation

The reaction of this compound with oxygen-centered nucleophiles, such as alcohols and phenols, leads to the formation of ether linkages. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. For instance, the reaction with a substituted phenol (B47542) in the presence of a suitable base would yield a diaryl ether derivative. The trimethoxy-substituted benzene (B151609) ring influences the reactivity of the bromoethyl group through electronic effects.

| Reactant | Nucleophile | Product |

| This compound | Phenoxide | Aryl ether |

| This compound | Alkoxide | Alkyl aryl ether |

Reactivity with Nitrogen-Containing Nucleophiles for Amine and Amide Synthesis

Nitrogen-containing nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, readily react with this compound to form the corresponding primary, secondary, and tertiary amines, respectively. uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com The lone pair of electrons on the nitrogen atom acts as the nucleophile, displacing the bromide ion. uomustansiriyah.edu.iq These reactions are often performed in a polar solvent and may require heating to proceed at a reasonable rate. The basicity and steric hindrance of the amine nucleophile can affect the reaction's efficiency. masterorganicchemistry.com

Furthermore, amide synthesis can be achieved by reacting this compound with an appropriate amide anion or by a two-step process involving initial amination followed by acylation. The direct alkylation of amines can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. libretexts.org To circumvent this, methods like the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can be employed for the controlled synthesis of primary amines. libretexts.org

| Nucleophile | Product Type | Notes |

| Ammonia | Primary Amine | Can lead to mixtures of primary, secondary, and tertiary amines. |

| Primary Amine | Secondary Amine | Product is often more nucleophilic than the starting amine. masterorganicchemistry.com |

| Secondary Amine | Tertiary Amine | |

| Phthalimide anion | Primary Amine (via Gabriel synthesis) | Provides a cleaner route to primary amines. libretexts.org |

Sulfur and Carbon Nucleophile Reactivity Studies

The 2-bromoethyl group is also reactive towards sulfur- and carbon-centered nucleophiles. Thiolates (RS⁻), for example, are excellent nucleophiles and react efficiently to form thioethers. These reactions are analogous to the Williamson ether synthesis.

Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or organometallic reagents like Grignard reagents, can also displace the bromide to form new carbon-carbon bonds. This extends the carbon skeleton and allows for the introduction of various functional groups. The reactivity of these nucleophiles is influenced by factors such as the solvent, temperature, and the nature of the counter-ion. researchgate.netrsc.orguni-muenchen.de

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and this compound can serve as a substrate in several such transformations.

Palladium-Catalyzed Aryl-Alkyl Coupling Reactions

Palladium catalysts are highly effective in forming carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org While the primary application of palladium-catalyzed cross-coupling often involves aryl or vinyl halides, the bromoethyl group of this compound can participate in certain types of coupling reactions. For instance, in reactions like the Suzuki or Negishi coupling, an organopalladium species is generated from the organic halide, which then reacts with an organoboron or organozinc compound, respectively. nobelprize.org The reaction of an alkyl halide like this compound would typically proceed via an oxidative addition step to a Pd(0) complex. nobelprize.org The efficiency of these reactions can be highly dependent on the choice of ligand, base, and solvent. youtube.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Organoboron compound | Pd(0) catalyst, base | Aryl-alkyl coupled product |

| Negishi Coupling | Organozinc compound | Pd(0) catalyst | Aryl-alkyl coupled product |

| Heck Reaction | Alkene | Pd catalyst, base | Substituted alkene |

Copper-Catalyzed Transformations and Ullmann-Type Couplings

Copper-catalyzed reactions, particularly the Ullmann condensation, are well-established methods for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. organic-chemistry.orgnih.govnih.gov The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper, but modern variations, often referred to as Ullmann-type reactions, allow for the coupling of aryl halides with alcohols, amines, and thiols. organic-chemistry.orgnih.gov

This compound can be a substrate in Ullmann-type couplings. For example, its reaction with an alcohol in the presence of a copper catalyst and a base can yield an ether. Similarly, coupling with amines or amides can provide access to arylamines and arylamides. rsc.orgnih.gov These reactions often require elevated temperatures and the use of ligands to stabilize the copper catalyst and facilitate the reaction. nih.govgatech.edu

| Reaction Type | Nucleophile | Catalyst | Product |

| Ullmann Ether Synthesis | Alcohol/Phenol | Copper catalyst, base | Aryl Ether |

| Ullmann C-N Coupling | Amine/Amide | Copper catalyst, base | Arylamine/Arylamide |

Application in Stille, Suzuki-Miyaura, and Negishi Type Couplings

The presence of a bromoethyl group and an aromatic ring makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. While the bromoethyl moiety can undergo substitution, the aromatic ring's reactivity is often harnessed through its corresponding halides in Stille, Suzuki-Miyaura, and Negishi couplings to form new carbon-carbon bonds. These reactions are fundamental in synthesizing complex molecules, including pharmaceuticals and fine chemicals. nih.gov

The reactivity of the related compound, 5-bromo-1,2,3-trimethoxybenzene (B181038), is particularly illustrative of the potential for these coupling reactions. The electronic properties of the three adjacent methoxy (B1213986) groups enrich the benzene ring with electrons, influencing the reactivity at the halogenated position.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org The Stille reaction is noted for its tolerance of a wide array of functional groups, making it suitable for complex molecular syntheses. uwindsor.ca For instance, the symmetric diarylacetylene, 3,3′,4,4′,5,5′-hexamethoxydiphenylacetylene, can be synthesized from 5-bromo-1,2,3-trimethoxybenzene via a Stille-type coupling with bis-(tributylstannyl)acetylene, demonstrating the utility of this scaffold in forming C(sp)-C(sp²) bonds. sigmaaldrich.com The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.orguwindsor.ca

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.govillinois.edu It is favored for its mild reaction conditions and the low toxicity of its boron-based reagents. nih.gov While direct examples using this compound are specific to proprietary syntheses, the reaction is broadly applicable to aryl halides. nih.govresearchgate.net The development of efficient catalysts, including nickel-based systems for Lewis-basic substrates, has expanded the reaction's scope to include complex, functionalized molecules. rsc.org The coupling of ortho-bromoanilines, for example, highlights the reaction's applicability to substituted aryl halides. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Its application is common in the total synthesis of natural products. wikipedia.org The formation of unsymmetrical biaryls was an early success of this method. organic-chemistry.org Given the reactivity of aryl halides in Negishi couplings, derivatives of this compound are expected to be viable substrates for creating complex molecular architectures.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst (Typical) | Key Features |

|---|---|---|---|---|

| Stille | Organostannane (R-Sn(Alkyl)₃) | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, Pd₂(dba)₃ | Tolerates many functional groups; tin reagents can be toxic. wikipedia.orglibretexts.org |

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, NiCl₂(PPh₂Me)₂ | Mild conditions; low toxicity of boron reagents. nih.govrsc.org |

| Negishi | Organozinc (R-ZnX) | Aryl/Vinyl/Alkyl Halide or Triflate | Pd(0) or Ni(0) complexes | High reactivity and broad scope, including sp³ carbons. wikipedia.orgorganic-chemistry.org |

Electrophilic Aromatic Substitution and Directed Functionalization on the Trimethoxybenzene Ring

The electron-rich nature of the 1,2,3-trimethoxybenzene (B147658) ring makes it susceptible to electrophilic aromatic substitution, while also enabling regioselective functionalization through modern synthetic strategies.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on aromatic rings. nih.gov This strategy utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a stabilized organometallic intermediate that can then react with an electrophile.

For trimethoxybenzene systems, the methoxy groups themselves can act as weak DMGs. However, in a 1,2,3-substituted ring, the regiochemical outcome is complex due to the interplay of electronic activation and steric hindrance from the adjacent groups. More effective regiocontrol is often achieved by introducing a potent DMG onto the ring. Strategies have been developed for the regioselective functionalization of various aromatics and heterocycles using directed magnesiation or lithiation, allowing for the synthesis of polysubstituted compounds that would be difficult to access otherwise. nih.govdntb.gov.uarsc.orgresearchgate.net For instance, double ortho,ortho’-magnesiations have been achieved on N-aryl pyrazoles and other systems by repeating the magnesiation and electrophile trapping sequence, yielding valuable 1,2,3-functionalized aromatic products. rsc.orgresearchgate.net Such strategies could theoretically be applied to derivatives of this compound to introduce substituents at the C4 or C6 positions with high selectivity.

| Strategy | Reagent | Directing Group (Example) | Key Advantage | Reference |

|---|---|---|---|---|

| Directed ortho-Lithiation | n-BuLi, s-BuLi, t-BuLi | Carbamate, Amide, Oxazoline | High regioselectivity for ortho-substitution. | nih.gov |

| Directed ortho-Magnesiation | sBu₂Mg | Oxazoline, N-Aryl Pyrazole | Mild conditions, applicable to double functionalization. | rsc.orgresearchgate.net |

| Br/Li Exchange | n-BuLi, t-BuLi | Bromine | Generates aryllithium at a specific site. | researchgate.net |

The introduction of halogen or nitro groups onto the trimethoxybenzene ring can be challenging due to the high activation provided by the three methoxy groups, which can lead to multiple substitutions and side reactions.

Halogenation: The electronic effects of the three adjacent methoxy groups influence halogenation patterns. Compared to the more symmetrical 1,3,5-trimethoxybenzene (B48636), which can be readily tribrominated with elemental bromine, the 1,2,3-isomer shows different reactivity due to steric hindrance and electronic factors. Direct halogenation of the 1,2,3-trimethoxybenzene core typically requires careful control of reaction conditions to achieve mono-substitution and avoid the formation of complex product mixtures.

Nitration: The nitration of highly activated alkoxybenzenes is often problematic. Studies on 1,3,5-trimethoxybenzene show that nitration with nitric acid or dinitrogen pentoxide (N₂O₅) can lead to modest yields of the desired trinitro product, but is frequently accompanied by oxidation and coupling side reactions, forming products like 2,6-dimethoxybenzoquinone and complex diphenylamine (B1679370) derivatives. researchgate.netresearchgate.net The 1,2,3-isomer is likewise sensitive to nitrating conditions, and achieving selective mononitration requires mild reagents and precise control to prevent over-oxidation or the formation of undesired byproducts. researchgate.net

Cyclization and Rearrangement Processes

The 2-bromoethyl side chain of the title compound is a key functional handle for constructing new ring systems through intramolecular reactions.

This compound is a valuable precursor for the synthesis of phenethylamine-based heterocyclic scaffolds, which are core structures in many natural products and pharmacologically active molecules. The bromoethyl group is an excellent electrophile that can readily participate in intramolecular cyclization reactions.

A common synthetic route involves converting the bromoethyl group to an aminoethyl group (e.g., via Gabriel synthesis or reaction with azide (B81097) followed by reduction). This resulting phenethylamine (B48288) derivative can then undergo classical cyclization reactions. For example, acylation of the amine followed by a Bischler-Napieralski reaction (using a dehydrating agent like P₂O₅ or POCl₃) would yield a 3,4-dihydroisoquinoline. Alternatively, condensation with an aldehyde or ketone via the Pictet-Spengler reaction would produce a tetrahydroisoquinoline. These intramolecular cyclizations are fundamental steps in the synthesis of isoquinoline (B145761) alkaloids and related heterocyclic systems. researchgate.net The electron-rich nature of the trimethoxybenzene ring facilitates these electrophilic cyclization reactions.

While specific rearrangement pathways for this compound are not extensively documented in general literature, mechanistic studies on related systems provide insight into potential transformations. Photoinduced rearrangements of complex aromatic systems, for instance, have been investigated. nih.gov In one study, diarylethenes containing oxazole (B20620) and benzene rings were shown to undergo skeletal rearrangement to form naphthalene (B1677914) derivatives through a mechanism involving several thermal stages and multiple reactive intermediates. nih.gov Such complex pathways, which can proceed through both singlet and triplet excited states, highlight the possibility of skeletal rearrangements in poly-substituted aromatic compounds under specific energetic conditions. nih.gov For a molecule like this compound, rearrangements could potentially be initiated under thermal, acidic, or photochemical conditions, although such pathways are not typically sought in its standard synthetic applications.

Stability, Decomposition, and Reaction Kinetics

The stability of an organic compound is a critical parameter influencing its synthesis, storage, and application. For this compound, its stability profile is dictated by the interplay of the trimethoxy-substituted benzene ring and the bromoethyl side chain.

Direct experimental studies on the thermal, photolytic, and oxidative stability of this compound are not readily found in the reviewed scientific literature. However, based on general chemical principles and data from safety data sheets for similar compounds, it can be inferred that the compound is likely stable under normal storage conditions, which typically include a cool, dry, and well-ventilated area away from light and strong oxidizing agents. fishersci.co.uk

Thermal Stability: Thermal decomposition of similar bromoalkane and methoxybenzene derivatives often involves the cleavage of the carbon-bromine bond or the methoxy group. For this compound, elevated temperatures could potentially lead to the elimination of hydrogen bromide (HBr) to form a vinylbenzene derivative, or homolytic cleavage of the C-Br bond to generate radical intermediates. A safety data sheet for the related compound 5-bromo-1,2,3-trimethoxybenzene indicates that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide. fishersci.co.uk

Light Stability: Many organic compounds containing bromoalkyl groups are susceptible to photolytic cleavage. The energy from UV light can be sufficient to break the C-Br bond, leading to the formation of a highly reactive primary carbocation or a radical, which can then undergo various secondary reactions. Therefore, it is standard practice to store such compounds in amber-colored bottles to protect them from light.

Oxidative Stability: The trimethoxybenzene ring is electron-rich due to the electron-donating nature of the methoxy groups, making it susceptible to oxidation. Strong oxidizing agents could potentially oxidize the aromatic ring or the methoxy groups. The bromoethyl side chain is less prone to oxidation under typical conditions.

The degradation of this compound in complex reaction environments would likely proceed through pathways involving its most reactive sites: the bromoethyl group and the activated aromatic ring.

In nucleophilic environments, the primary bromine atom is a good leaving group, making the compound susceptible to SN2 substitution reactions. In the presence of a base, E2 elimination to form the corresponding styrene (B11656) derivative is a probable degradation pathway.

A study on the closely related compound, 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, revealed a dramatic solvent effect on its stability and reaction kinetics. acgpubs.orgresearchgate.net When treated with n-butyllithium to form the aryllithium intermediate, the stability of this intermediate was highly dependent on the solvent. In diethyl ether, the intermediate was stable for over an hour at low temperatures (-95 to -100 °C). acgpubs.orgresearchgate.net However, in tetrahydrofuran (B95107) (THF), it underwent instantaneous intramolecular cyclization to yield 4,5-dimethoxybenzocyclobutene. acgpubs.orgresearchgate.net This suggests that in certain reactive environments, this compound could also undergo intramolecular cyclization, although the specific kinetics would be influenced by the positioning of the methoxy groups.

Specific kinetic data for the transformation pathways of this compound are not available in the surveyed literature. To determine the rate laws, reaction order, and activation energies for its key reactions, dedicated kinetic studies would be required.

However, the work by Hunt et al. on a similar dimethoxy-substituted compound provides a qualitative understanding of potential kinetics. acgpubs.orgresearchgate.net The observation of "instantaneous" cyclization in THF at low temperatures points to a very low activation barrier for this specific transformation under those conditions. acgpubs.org This highlights that the kinetics of reactions involving this class of compounds can be profoundly influenced by the solvent and the electronic effects of the substituents on the benzene ring. acgpubs.org

Due to the lack of specific experimental data for this compound, a data table for its stability and kinetics cannot be provided. The following table illustrates the type of data that would be generated from experimental studies.

Hypothetical Stability Data for this compound This table is for illustrative purposes only and does not represent real experimental data.

| Condition | Observation | Potential Degradation Products |

|---|---|---|

| Thermal (e.g., >150 °C) | Decomposition, release of acidic gas | 5-Vinyl-1,2,3-trimethoxybenzene, HBr |

| UV Light (e.g., 254 nm) | Discoloration, formation of new species | Radical coupling products, substitution products |

| Strong Oxidant (e.g., KMnO4) | Reaction, loss of starting material | Oxidized ring products, cleavage of methoxy groups |

Applications in Advanced Organic Synthesis and Chemical Biology

Building Block for Complex Polyaromatic and Heterocyclic Systems

The intrinsic reactivity of the bromoethyl moiety, coupled with the specific electronic nature of the 1,2,3-trimethoxyphenyl group, allows for its strategic incorporation into larger, more complex chemical frameworks. This has established the compound as a key starting material for a variety of intricate polyaromatic and heterocyclic systems.

The β-phenethylamine scaffold is a fundamental structural motif found in numerous naturally occurring compounds and medicinally important molecules, playing a critical role in neuroscience and pharmacology. nih.govnih.govwikipedia.org The structure of 5-(2-Bromoethyl)-1,2,3-trimethoxybenzene is primed for the synthesis of phenethylamine (B48288) derivatives. The bromoethyl group provides a reactive site for nucleophilic substitution with ammonia (B1221849) or other nitrogen-based nucleophiles to form the characteristic ethylamine (B1201723) side chain.

Modern synthetic methods, such as nickel/photoredox dual catalysis, have been developed for the cross-electrophile coupling of aryl halides with aliphatic aziridines to form β-phenethylamine derivatives. acs.org This highlights the general utility of aryl halides as precursors to this important class of compounds. The title compound, with its specific 1,2,3-trimethoxy substitution pattern, is a valuable starting point for creating novel analogues of known psychoactive substances or for developing new therapeutic agents targeting receptors like the serotonin (B10506) 5-HT₂ₐ/₂c receptors. researchgate.net The synthesis of these analogues allows for detailed structure-activity relationship (SAR) studies to probe their biological targets. nih.gov

Indolo[3,2-b]carbazole (B1211750) (ICZ) and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their unique electronic properties and potential applications as organic semiconductors in devices like field-effect transistors (FETs) and organic light-emitting diodes (OLEDs). nih.govlookchem.comrsc.orgresearchgate.net These rigid, planar, and π-conjugated systems also exhibit attractive biological activities, including antitumor properties. lookchem.com

The synthesis of the ICZ core often involves the construction of the fused ring system from simpler aromatic precursors. While numerous synthetic routes exist, they typically rely on multi-step sequences. lookchem.com Aryl halides are key starting materials in these syntheses. For instance, N,N′-diarylated indolo[3,2-b]carbazole derivatives can be prepared from bromo-aromatic compounds. The 1,2,3-trimethoxyphenyl moiety, derived from precursors like this compound, can be incorporated into the final ICZ structure through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations. These reactions form the crucial carbon-nitrogen bonds that define the heterocyclic framework. The specific substitution pattern of the trimethoxybenzene ring can be used to fine-tune the electronic and physical properties of the resulting ICZ material. nih.govresearchgate.netresearchgate.net

The 1,2,3-trimethoxyphenyl ring is a critical structural feature of many potent, naturally occurring anticancer agents, most notably Combretastatin A-4 (CA-4). nih.govmdpi.com This has made the synthesis of stilbene (B7821643) and chalcone (B49325) analogues containing this moiety a major focus of medicinal chemistry research. capes.gov.brresearchgate.net this compound provides the essential trimethoxy-substituted A-ring found in these bioactive molecules.

Stilbene analogues are typically synthesized via olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. wiley-vch.denih.govjuliethahn.comfu-berlin.dewikipedia.org These methods involve the condensation of a phosphorus-stabilized carbanion (derived from a benzyl (B1604629) halide) with an aryl aldehyde. A synthetic strategy could involve converting 1,2,3-trimethoxybenzene (B147658) into the corresponding benzaldehyde, which then reacts with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to form the stilbene double bond. wiley-vch.defu-berlin.de The HWE reaction is often preferred as it typically yields the desired (E)-alkene with high stereoselectivity. nih.govwikipedia.org

Chalcones, which are α,β-unsaturated ketones, are most commonly prepared through the Claisen-Schmidt condensation. researchgate.netscispace.comnih.govrsc.orgunair.ac.id This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. To incorporate the key 1,2,3-trimethoxyphenyl group, a precursor like 1-(1,2,3-trimethoxyphenyl)ethanone would be reacted with a substituted benzaldehyde. researchgate.net The resulting trimethoxychalcones serve as scaffolds for developing new tubulin polymerization inhibitors. nih.govrsc.org

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govsemanticscholar.org Poly(aryl ether) dendrimers, particularly those of the Fréchet-type, are synthesized using phenolic compounds as key building blocks in a repetitive sequence of etherification and deprotection steps. nih.govresearchgate.netresearchgate.net These dendritic structures have applications in catalysis, drug delivery, and materials science. researchgate.net

A phenolic derivative of this compound can be envisioned as a valuable monomer for dendrimer synthesis. By selective demethylation of one of the methoxy (B1213986) groups, a phenol (B47542) is generated. This phenolic group can then participate in Williamson ether synthesis reactions, allowing it to be integrated into the growing dendritic structure. nih.govresearchgate.net The bromoethyl group, located at the periphery of the resulting dendron or dendrimer, provides a reactive handle for further functionalization, such as the attachment of chromophores for light-harvesting systems or the linkage of bioactive molecules. nih.gov Common core molecules for initiating divergent dendrimer growth include poly-phenols like 1,3,5-trihydroxybenzene (phloroglucinol). nih.gov

Design and Synthesis of Bioactive Molecules

The structural features of this compound make it a cornerstone in the rational design and synthesis of molecules with potent biological activity, particularly in the realm of oncology.

The 3,4,5-trimethoxyphenyl ring is widely recognized as a "pharmacophoric" element crucial for the high anticancer activity of numerous tubulin-targeting agents. capes.gov.br This moiety is a key component of Combretastatin A-4 (CA-4), a powerful natural product that destabilizes microtubules by binding to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.govnih.gov Consequently, a major strategy in anticancer drug development involves synthesizing analogues of CA-4 that retain the trimethoxyphenyl A-ring while modifying other parts of the molecule to improve potency, solubility, and pharmacokinetic properties. mdpi.comrsc.orguobabylon.edu.iqnih.gov

Derivatives such as trimethoxyphenyl-substituted stilbenes, chalcones, pyridines, and triazoles have been synthesized and shown to exhibit potent antiproliferative activity against various human cancer cell lines. nih.govrsc.orgnih.govnih.gov Many of these compounds function, like CA-4, as inhibitors of tubulin polymerization, causing microtubule network disruption, G2/M phase cell cycle arrest, and ultimately, apoptosis. rsc.orgnih.govnih.gov

Table 1: Anticancer Activity of Selected Trimethoxyphenyl Derivatives An interactive data table summarizing the in vitro cytotoxic activity (IC₅₀ values) of various trimethoxyphenyl-containing compounds against different human cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Pyridine | Compound VI | HepG-2 (Liver) | 3.25 | Tubulin Polymerization Inhibitor | rsc.orgnih.gov |

| Pyridine | Compound VI | HCT-116 (Colon) | 4.83 | Tubulin Polymerization Inhibitor | rsc.orgnih.gov |

| Pyridine | Compound VI | MCF-7 (Breast) | 6.11 | Tubulin Polymerization Inhibitor | rsc.orgnih.gov |

| 1,2,4-Triazole | Compound 3 | HepG-2 (Liver) | 6.35 | Tubulin Polymerization Inhibitor | uobabylon.edu.iqnih.gov |

| Pyridine | Compound 9p | HeLa (Cervical) | 0.08 | Tubulin Polymerization Inhibitor | nih.govnih.govtandfonline.com |

| Pyridine | Compound 9p | MCF-7 (Breast) | 0.11 | Tubulin Polymerization Inhibitor | nih.govnih.govtandfonline.com |

Furthermore, the development of prodrugs represents an advanced strategy to enhance the therapeutic index of potent cytotoxic agents. nih.govresearchgate.net Prodrugs are inactive precursors that are metabolically or chemically converted to the active drug at the target site, thereby minimizing systemic toxicity. nih.govbohrium.com The bromoethyl group of this compound is an ideal chemical handle for prodrug design. It can be used to covalently link the cytotoxic trimethoxyphenyl core to a carrier molecule or a tumor-targeting moiety through a cleavable linker. This approach allows for targeted drug delivery and controlled release, which is a significant advancement in cancer chemotherapy. mdpi.com

Exploration in Neuropharmacology: Serotoninergic and Norepinephrinergic System Modulators

The primary neuropharmacological significance of this compound lies in its role as a key building block for synthesizing phenethylamine derivatives that act as modulators of the serotoninergic and, to some extent, norepinephrinergic systems. The trimethoxy-phenethylamine scaffold is the basis for a class of compounds known for their potent interactions with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic compounds and other neuropsychiatric drugs. nih.gov

The conversion of this compound to its corresponding amine, 2-(1,2,3-trimethoxyphenyl)ethanamine, is a straightforward chemical transformation. This amine is an isomer of the well-known psychedelic mescaline (2-(3,4,5-trimethoxyphenyl)ethanamine). crsubscription.com By serving as a precursor to such analogs, the title compound enables the exploration of structure-activity relationships within this class of psychoactive molecules. Classic psychedelics, including phenethylamines, exert their effects primarily through agonism of the 5-HT2A receptor. nih.gov Activation of these receptors can lead to profound changes in consciousness and is being investigated for therapeutic applications in treating neuropsychiatric disorders. nih.gov

The modulation of these neurotransmitter systems is not limited to direct receptor agonism. Research has shown that serotonergic and dopaminergic systems are deeply interconnected, with 5-HT receptors influencing dopamine (B1211576) release. chemicalbook.com For instance, activation of 5-HT2A receptors can enhance dopamine release in the striatum. chemicalbook.com The development of novel phenethylamine derivatives from precursors like this compound allows researchers to create tools to probe these complex interactions, which are fundamental to mood, cognition, and behavior. imperial.ac.uk

| Synthesized Derivative Class | Primary Target System | Pharmacological Relevance |

| Substituted Phenethylamines | Serotonergic (5-HT Receptors) | Psychedelic activity, potential therapeutics for mood disorders. nih.gov |

| Mescaline Analogs | Serotonergic/Dopaminergic | Probing receptor binding and function, structure-activity relationship studies. crsubscription.comchemicalbook.com |

Synthetic Cannabinoid Metabolite Synthesis and Related Forensic Applications

There is no documented evidence of this compound being used in the synthesis of synthetic cannabinoid metabolites. However, its utility in the synthesis of phenethylamine derivatives has significant implications for forensic science. The constant emergence of new psychoactive substances, particularly designer phenethylamines, creates a demand for authenticated analytical standards for their detection in biological and seized samples. nih.gov

Forensic laboratories rely on techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the unambiguous identification of controlled substances. researchgate.netgoogle.com These methods require certified reference materials. The synthesis of isotopically labeled ([¹³C₆]) phenethylamine derivatives, for use as internal standards, allows for precise and accurate quantification in forensic analysis. researchgate.netgoogle.com this compound serves as a potential starting material for a specific subclass of these designer drugs, making it a valuable tool for forensic chemists synthesizing the necessary standards to keep pace with the evolving landscape of illicit drugs. researchgate.netgoogle.com

Contribution to Modern Synthetic Methodologies

The structure of this compound is well-suited for integration into modern, efficiency-focused synthetic strategies designed to accelerate drug discovery and create molecular complexity.

Application in Combinatorial Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of compounds (libraries) for high-throughput screening against biological targets. google.com The trimethoxybenzene moiety is a feature in various compound libraries designed to find new cytotoxic and anticancer agents. researchgate.netresearchgate.net The principle of combinatorial synthesis relies on a core scaffold that can be systematically decorated with a variety of building blocks.

The title compound is an ideal substrate for such an approach. The reactive bromoethyl group can undergo nucleophilic substitution with a wide array of amines, thiols, or other nucleophiles, introducing the first point of diversity. The trimethoxy-substituted ring can then undergo further reactions, such as electrophilic aromatic substitution, if desired. This allows for the creation of a focused library of compounds built around the trimethoxyphenethylamine core, which is of known biological relevance. nih.gov

Role in One-Pot and Cascade Reactions for Molecular Complexity

One-pot and cascade (or tandem) reactions are highly efficient synthetic methods where multiple chemical bonds are formed in a single reaction vessel, avoiding the need for isolating intermediates. This reduces waste, saves time, and can lead to the rapid assembly of complex molecules. nih.govresearchgate.net

The bifunctional nature of this compound—containing both an electrophilic alkyl halide and a nucleophilic aromatic ring—makes it a prime candidate for such reactions. For example, a one-pot reaction could involve the initial substitution of the bromide with an amine, followed by an intramolecular cyclization (e.g., a Pictet-Spengler or Bischler-Napieralski type reaction after further elaboration) to form complex heterocyclic scaffolds like tetrahydroisoquinolines. Such heterocycles are common frameworks in natural products and pharmaceuticals. nih.gov The synthesis of polysubstituted aromatic amines and various benzo-fused heterocycles has been demonstrated using one-pot, copper-catalyzed methodologies, highlighting the feasibility of these strategies for related starting materials. nih.govnih.gov

Utility in Solid-Phase Organic Synthesis Protocols

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, where a starting material is chemically anchored to an insoluble polymer resin. crsubscription.com This simplifies purification, as excess reagents and byproducts are simply washed away after each reaction step. crsubscription.comimperial.ac.uk The product is only released from the solid support at the final step.

This compound is well-suited for SPOS. The bromoethyl group provides a reactive handle for attachment to a variety of linker-functionalized resins. For instance, it can be coupled to a resin-bound alcohol or amine linker via a nucleophilic substitution reaction to form a stable ether or amine linkage. Once anchored, the trimethoxybenzene ring can be further functionalized through multiple synthetic steps. Finally, cleavage from the resin would release a library of purified products into solution, ready for biological screening. This approach enables the automated synthesis of large compound libraries, greatly accelerating the drug discovery process. imperial.ac.uk

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution ¹H NMR spectroscopy would be the primary technique for analyzing the proton environments in 5-(2-Bromoethyl)-1,2,3-trimethoxybenzene. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the three methoxy (B1213986) groups, and the protons of the bromoethyl side chain. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 6.7 | s | 2H |

| OCH₃ | 3.8 - 4.0 | s | 9H |

| Ar-CH₂- | 3.0 - 3.3 | t | 2H |

| -CH₂-Br | 3.5 - 3.8 | t | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

The spectrum would be expected to show signals for the six aromatic carbons, with those bearing methoxy groups appearing at a more downfield position. The carbon of the bromoethyl group attached to the bromine atom would also be significantly downfield due to the electronegativity of bromine. The carbons of the three methoxy groups would appear in the aliphatic region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 105 - 115 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-C₂H₄Br | 130 - 140 |

| OCH₃ | 55 - 65 |

| Ar-CH₂- | 30 - 40 |

| -CH₂-Br | 30 - 35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively establish the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the -CH₂-CH₂- linkage in the bromoethyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the point of attachment of the bromoethyl group to the trimethoxybenzene ring and for assigning the quaternary (non-protonated) aromatic carbons by observing their correlations with nearby protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact masses of atoms are unique. For this compound (C₁₁H₁₅BrO₃), the expected exact mass would be calculated and compared to the experimental value. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximately 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

In addition to determining the molecular weight, mass spectrometry can be used to deduce the structure of a compound by analyzing its fragmentation pattern. When the molecule is ionized, it can break apart into smaller, characteristic fragments. By analyzing the masses of these fragments, it is possible to piece together the structure of the parent molecule. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, the ethyl group, or a methoxy group. The observation of these specific fragment ions would provide further confirmation of the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in "this compound." The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its bonds.

For the closely related compound, 5-Bromo-1,2,3-trimethoxybenzene (B181038) , the IR spectrum exhibits characteristic peaks that can be used for its identification. pjps.pk These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methoxy and ethyl groups, appearing just below 3000 cm⁻¹.

C=C stretching of the aromatic ring, which appears in the 1600-1400 cm⁻¹ region.

C-O stretching of the methoxy groups, which are typically strong and found in the 1250-1000 cm⁻¹ region.

C-Br stretching from the bromoethyl group, which would be expected in the lower frequency region of the spectrum.

Table 2: Key IR Absorption Bands for a Related Compound (5-Bromo-1,2,3-trimethoxybenzene)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretch (aliphatic and aromatic) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~1250-1000 | C-O stretch (methoxy groups) |

| Below 700 | C-Br stretch |

| Source: Adapted from spectral data for 5-Bromo-1,2,3-trimethoxybenzene. pjps.pk |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The aromatic ring in "this compound" is a chromophore that absorbs UV radiation.

Chromatographic Techniques for Separation and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used for the qualitative monitoring of organic reactions. In the synthesis of "this compound," TLC can be employed to track the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. niscpr.res.in

By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), the different components will separate based on their polarity. The spots can be visualized under UV light or by using a staining agent. The relative retention factor (Rf) value of the product can be compared to that of the starting materials to determine if the reaction is complete.

Table 3: Example TLC System for Monitoring Related Organic Syntheses

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ aluminum-backed plates |

| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 3:1 or other ratios) |

| Visualization | UV lamp (254 nm), Potassium permanganate (B83412) (KMnO₄) stain |

| Note: The optimal mobile phase composition needs to be determined experimentally. |

Column chromatography is a preparative technique used to purify "this compound" from unreacted starting materials and byproducts after a synthesis. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a solvent system of appropriate polarity. The fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for both the purification and quantitative analysis of "this compound." For quantitative analysis, a validated HPLC method can be developed to determine the exact concentration of the compound in a sample. This involves creating a calibration curve from standards of known concentration.

A typical HPLC system for the analysis of related aromatic compounds would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov

Table 4: General HPLC Conditions for Analysis of Related Aromatic Compounds

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with or without a modifier like formic or phosphoric acid) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 254 nm or λ_max) |

| Injection Volume | 10-20 µL |

| Note: These conditions are illustrative and would require optimization and validation for the quantitative analysis of "this compound". |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

extensive literature search for X-ray crystallographic data on this compound and its direct derivatives has been conducted. Despite a thorough review of scientific databases and scholarly articles, no published studies detailing the single-crystal X-ray diffraction analysis for this specific compound or its derivatives were identified.

Consequently, detailed research findings, including crystallographic data tables with parameters such as unit cell dimensions, space group, and key bond lengths and angles, are not available in the public domain for derivatives of this compound.

While crystallographic studies have been performed on related but structurally distinct molecules, such as other halogenated trimethoxybenzene isomers and various phenethylamine (B48288) analogs, this information falls outside the strict scope of this article, which is focused solely on this compound and its derivatives. Therefore, a substantive section on the X-ray crystallography of its derivatives cannot be provided at this time.

Further research and synthesis of derivatives of this compound, followed by their crystallographic analysis, would be required to generate the data for this section.

Future Research Directions and Emerging Opportunities for 5 2 Bromoethyl 1,2,3 Trimethoxybenzene

The versatile chemical scaffold of 5-(2-bromoethyl)-1,2,3-trimethoxybenzene presents a fertile ground for future research, with significant opportunities emerging in the development of novel synthetic methodologies, the exploration of its reactivity, and its application in advanced materials. The strategic positioning of the bromoethyl group and the electron-donating trimethoxybenzene ring makes it a valuable precursor for a wide array of more complex molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-bromoethyl)-1,2,3-trimethoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,4,5-trimethoxyphenol with 1,2-dibromoethane in anhydrous DMF under basic conditions (e.g., K₂CO₃), followed by purification via column chromatography (60–120 mesh silica gel, hexane/ethyl acetate gradients) . Alternative routes include CuH-catalyzed hydroalkylation or Suzuki coupling with bromoethynyl precursors, where temperature control (25–30°C) and stoichiometric ratios (1.2 equiv of alkylating agents) are critical for minimizing side products .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Use flash column chromatography with pet ether/ethyl acetate (98:2) gradients to isolate the product. For brominated analogs, recrystallization from ethanol/water mixtures improves purity .

- Characterization :

- NMR : Key signals include δ 3.72–3.78 ppm (methoxy protons) and δ 6.33 ppm (aromatic protons) in CDCl₃ .

- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n space group) with unit cell parameters (e.g., a = 13.33 Å, β = 100.04°) confirm stereochemistry .

Q. What analytical techniques are recommended for detecting degradation or byproducts?

- Methodological Answer :

- HPLC-MS : Use C18 reverse-phase columns with acetonitrile/water mobile phases to detect brominated byproducts (e.g., debromination products).